Welcome to the BenchChem Online Store!
molecular formula C7H5NO4 B129197 4-Nitrobenzoic Acid-d4 CAS No. 171777-66-5

4-Nitrobenzoic Acid-d4

Cat. No. B129197
M. Wt: 171.14 g/mol
InChI Key: OTLNPYWUJOZPPA-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728835

Procedure details

Using 2-trifluoromethylaniline (1.77 g, 11.0 mmol) and 4-nitrobenzoic acid (1.67 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 474 mg (15.3%) the title compound in the form of colorless powder.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Yield
15.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[N+:12]([C:15]1[CH:23]=[CH:22][C:18]([C:19](O)=[O:20])=[CH:17][CH:16]=1)([O-:14])=[O:13]>>[N+:12]([C:15]1[CH:16]=[CH:17][C:18]([C:19]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[C:2]([F:10])([F:11])[F:1])=[O:20])=[CH:22][CH:23]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=C(C=CC=C2)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 474 mg
YIELD: PERCENTYIELD 15.3%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.